Aluminium isopropoxide

Vue d'ensemble

Description

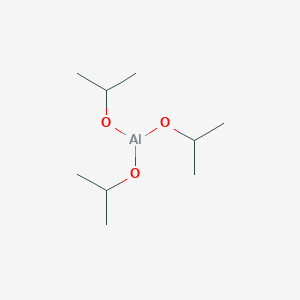

Aluminium isopropoxide is a chemical compound with the formula Al(O-i-Pr)₃, where i-Pr represents the isopropyl group (–CH(CH₃)₂). This colourless solid is widely used as a reagent in organic synthesis. It is known for its utility in various chemical reactions, particularly in the reduction of ketones and aldehydes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminium isopropoxide can be synthesized by reacting aluminium metal with isopropyl alcohol in the presence of a catalyst such as mercuric chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis . The reaction can be represented as: [ 2 \text{Al} + 6 \text{i-PrOH} \rightarrow 2 \text{Al(O-i-Pr)}_3 + 3 \text{H}_2 ]

Industrial Production Methods: Industrially, this compound is prepared by reacting aluminium trichloride with isopropyl alcohol. This method avoids the use of mercury, making it more environmentally friendly . The reaction is as follows: [ \text{AlCl}_3 + 3 \text{i-PrOH} \rightarrow \text{Al(O-i-Pr)}_3 + 3 \text{HCl} ]

Types of Reactions:

Oxidation: It is also used in the Oppenauer oxidation of secondary alcohols to ketones.

Substitution: In the Tishchenko reaction, this compound catalyzes the formation of esters from aldehydes.

Common Reagents and Conditions:

Meerwein–Ponndorf–Verley Reduction: Typically involves this compound and a secondary alcohol such as isopropanol.

Oppenauer Oxidation: Utilizes this compound and an oxidizing agent.

Major Products:

Reduction: Alcohols from ketones and aldehydes.

Oxidation: Ketones from secondary alcohols.

Substitution: Esters from aldehydes.

Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

Aluminium isopropoxide is widely recognized for its catalytic properties, particularly in the following reactions:

1.1 Meerwein-Ponndorf-Verley (MPV) Reductions

- Description : This reaction involves the reduction of ketones and aldehydes using this compound as a catalyst. The process is characterized by mild conditions and high selectivity.

- Mechanism : The MPV reaction can be described as an equilibrium process where the reverse reaction (oxidation) can also be exploited, termed Oppenauer oxidation .

1.2 Oppenauer Oxidations

- Description : This process oxidizes secondary alcohols to ketones using this compound, showcasing its dual functionality as both reducing and oxidizing agent .

1.3 Other Organic Reactions

- This compound is also employed in:

Heterogenized Catalysts

Recent studies have focused on immobilizing this compound onto mesoporous supports (e.g., SiO₂, TiO₂, γ-Al₂O₃) to enhance its catalytic activity:

- Case Study : A study demonstrated that heterogenized catalysts exhibited excellent catalytic activity with high selectivity towards desired alcohol products when used for H-transfer reductions of aldehydes and ketones .

| Support Material | Al Content (%) | Catalytic Activity | Selectivity |

|---|---|---|---|

| SiO₂ | 6.45 | High | Excellent |

| TiO₂ | TBD | TBD | TBD |

| γ-Al₂O₃ | TBD | Comparable to homogeneous catalyst | TBD |

Industrial Applications

This compound finds extensive use in various industrial processes:

3.1 Oil and Gas Industry

- Functionality : It acts as a gelling agent in drilling fluids, combined with phosphate esters to form anionic association polymers that control fluid loss during drilling operations .

3.2 Production of High-Purity Aluminium Hydroxide

- Process : Hydrolysis of this compound yields high-purity aluminium hydroxide, which is crucial for manufacturing specialized dental cements, ceramics, and catalysts .

Material Science Applications

In material science, this compound serves as a precursor for the deposition of alumina films:

Mécanisme D'action

The mechanism of action of aluminium isopropoxide in the Meerwein–Ponndorf–Verley reduction involves a catalytic cycle with a six-membered ring transition state. The aluminium alkoxide coordinates with the carbonyl oxygen, facilitating the transfer of a hydride from the alkoxy ligand to the carbonyl group. This results in the formation of the corresponding alcohol and regeneration of the catalyst .

Comparaison Avec Des Composés Similaires

Titanium isopropoxide: Similar in structure but used in different catalytic applications.

Aluminium tert-butoxide: A dimeric compound used in similar reactions but with different reactivity.

Uniqueness: Aluminium isopropoxide is unique due to its high chemoselectivity in the Meerwein–Ponndorf–Verley reduction and its ability to catalyze a wide range of organic transformations. Its versatility and effectiveness as a catalyst make it a valuable reagent in both academic and industrial settings .

Analyse Des Réactions Chimiques

Meerwein-Ponndorf-Verley (MPV) Reduction and Oppenauer Oxidation

Aluminum isopropoxide mediates reversible redox reactions between alcohols and carbonyl compounds, driven by Le Chatelier’s principle:

-

MPV Reduction : Converts ketones/aldehydes to secondary/primary alcohols using excess isopropanol as a hydrogen donor .

-

Oppenauer Oxidation : Oxidizes secondary alcohols to ketones in the presence of excess acetone .

| Parameter | MPV Reduction | Oppenauer Oxidation |

|---|---|---|

| Catalyst | Al(O-iPr)₃ | Al(O-iPr)₃ |

| Hydrogen Source | Isopropanol | – |

| Oxidizing Agent | – | Acetone |

| Selectivity | >90% for alcohols | >85% for ketones |

H-Transfer Reduction Reactions with Heterogenized Catalysts

Aluminum isopropoxide grafted onto mesoporous supports enhances catalytic efficiency and recyclability:

Key Findings from Heterogenization Studies :

-

Supports Tested : SiO₂, TiO₂, γ-Al₂O₃.

-

Catalytic Performance :

-

SiO₂-supported catalyst showed the highest activity (408 m²/g surface area, 2.45 mmol Al/g).

-

Selectivity : >95% toward alcohols across aldehydes/ketones.

-

Reusability : Retained >90% activity after 5 cycles; no Al leaching detected.

-

| Support | Surface Area (m²/g) | Pore Volume (cm³/g) | Al Loading (mmol/g) | Conversion (%)* |

|---|---|---|---|---|

| SiO₂ | 408 | 1.12 | 2.45 | 98 |

| γ-Al₂O₃ | 215 | 0.67 | 2.39 | 85 |

| TiO₂ | 189 | 0.54 | 2.23 | 78 |

| *Reaction conditions: 80°C, 2-propanol as solvent, 6 hours. |

Hydrolysis and Alcohol Exchange Reactions

Aluminum isopropoxide reacts vigorously with water and alcohols:

-

Hydrolysis :

-

Alcohol Exchange : Forms higher alkoxides (e.g., Al(O-R)₃) when reacted with other alcohols (R-OH) .

Tishchenko Reaction

Aluminum isopropoxide catalyzes the dimerization of aldehydes into esters:

This reaction is foundational in ester synthesis and was first reported by Vyacheslav Tishchenko in 1899 .

Ring-Opening Polymerization of Cyclic Esters

Acts as a catalyst for polymerizing ε-caprolactone and lactides, forming biodegradable polyesters . The tetrameric structure of Al(O-iPr)₃ facilitates coordination-insertion mechanisms.

Reaction with Polyvinyl Alcohol (PVA)

Aluminum isopropoxide modifies PVA by substituting hydroxyl groups with alumoxy groups, improving thermal stability :

| Al(O-iPr)₃/PVA Ratio | Al Content (wt%) | Degree of Substitution (s) | Functionality (n)* |

|---|---|---|---|

| 0.5 | 2.1 | 0.15 | 1.0 |

| 1.0 | 2.3 | 0.17 | 2.8 |

| *Functionality indicates the number of Al-O bonds formed per molecule. |

Propriétés

Numéro CAS |

555-31-7 |

|---|---|

Formule moléculaire |

C3H8AlO |

Poids moléculaire |

87.08 g/mol |

Nom IUPAC |

aluminum;propan-2-olate |

InChI |

InChI=1S/C3H8O.Al/c1-3(2)4;/h3-4H,1-2H3; |

Clé InChI |

XHODMTAOVMFHQJ-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |

SMILES canonique |

CC(C)O.[Al] |

Point d'ébullition |

135 °C @ 10 mm Hg; 131 °C @ 7.5 mm Hg; 125.5 °C @ 5.5 mm Hg; 113 °C @ 2.5 mm Hg; 106 °C @ 1.5 mm Hg; 94 °C @ 0.5 mm Hg |

Color/Form |

White solid WHITE CRYSTALS |

Densité |

1.025 @ 20 °C |

melting_point |

119 °C |

Key on ui other cas no. |

555-31-7 |

Description physique |

Liquid; OtherSolid |

Pictogrammes |

Flammable |

Durée de conservation |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Solubilité |

Soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons. |

Synonymes |

2-Propanol Aluminum Salt; Isopropyl Alcohol Aluminum Salt; AIPD; Aliso; Aluminum 2-Propoxide; Aluminum Isopropanolate; Aluminum Isopropioate; Aluminum Isopropylate; Aluminum sec-Propanolate; Aluminum Triisopropoxide; Aluminum Triisopropylate; Aluminu |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of aluminium isopropoxide?

A1: The molecular formula of this compound is Al(OC3H7)3.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 204.25 g/mol.

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Several spectroscopic techniques are valuable for characterizing this compound:

- FTIR (Fourier-Transform Infrared Spectroscopy): Provides information about the functional groups present in the molecule, particularly the Al-O bonds and the isopropoxide groups [, , , ].

- NMR (Nuclear Magnetic Resonance Spectroscopy): Offers insights into the structure and dynamics of the molecule, including the coordination environment of the aluminium atom [, , , ]. Both ¹H and ¹³C NMR are commonly used.

- Mass Spectrometry: Useful for determining the molecular weight and fragmentation patterns of the compound, providing evidence for the presence of dimeric, trimeric, and tetrameric species [, ].

- XRD (X-Ray Diffraction): Primarily used to analyze the crystalline structure of this compound in its solid forms [, , , , ].

Q4: How do the physical properties of liquid this compound change over time?

A4: During storage, liquid this compound undergoes a slow molecular rearrangement []. This is evidenced by gradual changes in its physical properties, including density, refractive index, dielectric constant, and viscosity [].

Q5: What are some common applications of this compound as a catalyst?

A5: this compound is widely used as a catalyst in various organic reactions, including:

- Meerwein-Ponndorf-Verley (MPV) Reduction: This reaction involves the reduction of aldehydes and ketones to their corresponding alcohols using a secondary alcohol, typically isopropanol, as the hydrogen source [, , ].

- Ring-Opening Polymerization: this compound can initiate the polymerization of cyclic esters, such as lactides and caprolactones, to form biodegradable polyesters [, , ].

- Claisen Rearrangement: This reaction involves the rearrangement of allyl vinyl ethers to give γ,δ-unsaturated aldehydes or ketones [].

Q6: What factors influence the catalytic activity of this compound?

A6: Several factors can impact the catalytic activity of this compound:

- Presence of Lewis Bases: Adding Lewis bases, such as triphenylphosphine or 4-picoline, to this compound significantly enhances the polymerization rate of lactides [].

- Solvent Effects: The solvent used in the reaction can considerably affect the catalytic activity. For instance, in the MPV reduction, solvents with high hydrogen-bond accepting ability, like ethers, tend to reduce catalytic activity due to the formation of larger aggregates that hinder the access of reactants to the catalytic sites [].

- Deactivation: Water and heavy by-products can deactivate the catalyst. Water can hydrolyze the this compound, while heavy by-products might block the active sites [].

Q7: How does this compound interact with supports when used as a heterogeneous catalyst?

A7: When immobilized on mesoporous supports like SiO2, TiO2, and γ-Al2O3, this compound binds covalently to the surface []. This heterogenization allows for easy catalyst recovery and reuse without significant loss of activity [].

Q8: What are the advantages of using this compound as a heterogeneous catalyst compared to its homogeneous counterpart?

A8: Heterogenized this compound offers several benefits over its homogeneous form:

Q9: How can the amount of aluminium residue in polymers produced using this compound be reduced?

A9: Adding a secondary alcohol, like isopropanol, as a transfer agent during the polymerization process helps to reduce the amount of aluminium remaining in the final polymer product [].

Q10: How is this compound used in preparing alumina materials?

A10: this compound is a common precursor for synthesizing various alumina materials, including:

- Nano Aluminium Hydroxide: Prepared through a hydrolysis-hydrothermal process, where this compound is first hydrolyzed to form pseudoboehmite, which is then transformed into boehmite under hydrothermal conditions [].

- B-Alumina: Synthesized by thermal decomposition of a mixture containing excess sodium isopropoxide and this compound, followed by heating to 1000°C [].

- Mesoporous γ-Alumina: Produced through a sol-gel method using glucose as a template, followed by calcination. The textural properties, crucial for applications like molybdenum-99 adsorption, are influenced by the water to this compound ratio used during synthesis [].

- Al2O3 Thin Films: Prepared by spin-coating a solution of this compound, followed by calcination. These films can be doped with luminescent materials like (Ca,Sr)S:Eu²⁺ for various applications [].

Q11: How does the choice of aluminium source affect the synthesis of zeolite A?

A11: The choice of aluminium source significantly affects the synthesis kinetics, morphology, and properties of zeolite A []:

- This compound: Leads to the formation of zeolite A with spherical morphology and a size of approximately 100 nm [].

- Freshly Prepared Aluminium Hydroxide: When combined with Ludox colloidal silica, it produces well-defined cubic zeolite A crystals ranging from 300 nm to 1 µm in size [].

Q12: Can this compound be used to modify the properties of cotton fabrics?

A12: Yes, combining this compound with hydrolyzed organotrialkoxysilanes can functionalize cotton fabrics []. This treatment enhances crease recovery but may reduce tensile and tear strength. The modified fabrics also exhibit improved hydrophobicity and can be used for mordant dyeing [].

Q13: How does this compound contribute to flame retardancy in ethylene-vinyl acetate (EVA) nanocomposites?

A13: When incorporated into EVA via a sol-gel process, this compound forms nanoparticles within the polymer matrix []. These nanoparticles act as flame retardants, improving the material's fire resistance and allowing it to meet specific safety standards [].

Q14: What are some other applications of this compound?

A14: Besides its uses in catalysis and materials science, this compound finds application in:

- Organic Synthesis: It acts as a reagent in various organic reactions, such as the preparation of farnesylacetone from nerolidol [].

- Surface Treatment: this compound sols are being explored as environmentally friendly alternatives to chromium-based sealants for aluminium alloy anodized films. These sols enhance the corrosion resistance and dyeing properties of the treated surfaces [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.